3-(aminomethyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(aminomethyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C8H10ClN3O2S and its molecular weight is 247.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Studies
The crystal structures of benzothiadiazine derivatives, including 3-(aminomethyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride, have been studied using X-ray crystal data. These studies reveal details about the planarity of the benzothiadiazine ring and the orientation of the sulfonyl group, which are crucial for understanding the chemical behavior of these compounds (Bombieri et al., 1990).
Synthesis of Bioactive Heteroaryl Thiazolidine-2,4-Diones
Research has explored the synthesis of bioactive compounds involving the reaction of benzothiadiazine derivatives with various agents. This includes the creation of pyrimidine derivatives and other heterocyclic moieties, which have potential antimicrobial activities (Ibrahim et al., 2011).
Development of Guanidine Tricycles and Disulfides
There have been developments in the synthesis of built-in guanidine tricycles and disulfides using benzothiadiazine derivatives. This research is significant for the development of new chemical entities with potential therapeutic applications (Chern et al., 1991).
Exploration of Taurine Antagonists
Unexpectedly, some aminomethyl-benzothiadiazines, which structurally resemble gamma-aminobutyric acid, were found to act as selective antagonists of taurine. This discovery is significant for understanding neurotransmitter systems and potentially developing new neurological drugs (Girard et al., 1982).
K(ATP) Channel Activation and Tissue Selectivity
Research has also been conducted on the effects of different substituents in benzothiadiazine dioxides on K(ATP) channel activation and tissue selectivity. This is crucial for developing drugs with specific target tissue actions, potentially for treatments in diabetes and cardiovascular diseases (Boverie et al., 2005).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Berotralstat , is plasma kallikrein . Plasma kallikrein is a serine protease that plays a crucial role in the contact activation pathway, leading to the production of bradykinin, a potent vasodilator .
Mode of Action
Berotralstat acts as a selective inhibitor of plasma kallikrein . It works by blocking the enzymatic activity of plasma kallikrein, thereby preventing the release of bradykinin . This inhibition helps to control the swelling and pain associated with attacks of hereditary angioedema (HAE) .
Biochemical Pathways
The inhibition of plasma kallikrein by Berotralstat affects the contact activation pathway , a biochemical pathway involved in inflammation and blood coagulation . By preventing the release of bradykinin, Berotralstat reduces the downstream effects of this pathway, which include vasodilation, increased vascular permeability, and pain .
Result of Action
The primary result of Berotralstat’s action is the prevention of angioedema attacks in patients with HAE . By inhibiting the release of bradykinin, Berotralstat helps to control the symptoms of HAE, which include episodes of severe swelling and pain .
Safety and Hazards
Properties
IUPAC Name |
(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S.ClH/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8;/h1-4H,5,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBHMQOYRDPHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.